molecular formula C14H23NO4 B12363753 Bamethan-d9 (acetate)

Bamethan-d9 (acetate)

Cat. No.: B12363753
M. Wt: 278.39 g/mol
InChI Key: RDAJZJQRYXCTRC-ZVONXLLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bamethan-d9 (acetate) involves the deuteration of BamethanThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of Bamethan-d9 (acetate) follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Bamethan-d9 (acetate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Bamethan-d9 (acetate) .

Scientific Research Applications

Bamethan-d9 (acetate) is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Bamethan-d9 (acetate) exerts its effects by acting as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to their dilation and increased blood flow. The molecular targets include various receptors and ion channels involved in vascular tone regulation. The pathways involved in its mechanism of action are similar to those of Bamethan, involving the modulation of intracellular calcium levels and nitric oxide production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bamethan-d9 (acetate) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate tracking and analysis in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

278.39 g/mol

IUPAC Name

acetic acid;4-[1-hydroxy-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO2.C2H4O2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-2(3)4/h4-7,12-15H,2-3,8-9H2,1H3;1H3,(H,3,4)/i1D3,2D2,3D2,8D2;

InChI Key

RDAJZJQRYXCTRC-ZVONXLLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC=C(C=C1)O)O.CC(=O)O

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O.CC(=O)O

Origin of Product

United States

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